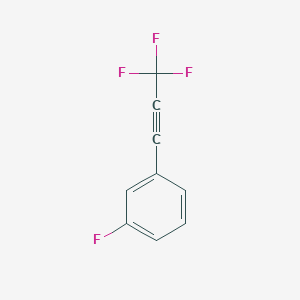

1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene

Description

1-Fluoro-3-(trifluoroprop-1-yn-1-yl)benzene (C₉H₄F₄, molecular weight: 188.1 g/mol) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a trifluoropropynyl group (-C≡C-CF₃) at position 3. The trifluoropropynyl moiety introduces strong electron-withdrawing effects, while the fluorine atom further polarizes the aromatic system. This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which connects aryl halides or boronic acids with terminal alkynes .

Properties

Molecular Formula |

C9H4F4 |

|---|---|

Molecular Weight |

188.12 g/mol |

IUPAC Name |

1-fluoro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H4F4/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |

InChI Key |

GDMMOXQEMXXRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Copper(I) trifluoromethyl complex ([Cu(I)CF3]) is generated in situ from fluoroform (CHF3) and copper salts in polar aprotic solvents like dimethylformamide (DMF).

- Terminal alkyne substrates such as 1-fluoro-3-ethynylbenzene are reacted with the [Cu(I)CF3] reagent.

- Additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) and Et3N·3HF (triethylamine trihydrofluoride) stabilize the copper complex and facilitate the trifluoromethylation.

- The reaction is typically performed at room temperature under air or inert atmosphere with stirring for 18 hours.

Procedure Summary

- Prepare [Cu(I)CF3] by stirring copper salt with fluoroform and base in DMF.

- Bubble air through the solution to oxidize Cu(I) to Cu(II) species, enhancing reactivity.

- Add the terminal alkyne, TMEDA, and stir the mixture at room temperature for 18 hours.

- Quench the reaction with water and extract the product with diethyl ether.

- Purify by flash column chromatography on silica gel.

Outcomes and Yields

- Yields for trifluoromethylated alkynes typically range from 65% to 85%.

- The product 1-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene is obtained as a colorless to light yellow oil.

- Characterization includes ^19F NMR with a singlet around -49 ppm, confirming trifluoromethyl incorporation.

Representative Data Table

| Parameter | Condition/Value |

|---|---|

| Copper source | CuI or CuCl |

| Solvent | DMF |

| Base | Et3N·3HF, TMEDA |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 18 hours |

| Yield | 65-85% |

| Purification | Flash chromatography (silica gel) |

| Product state | Colorless/light yellow oil |

| ^19F NMR (δ, ppm) | ~ -49 (s, CF3) |

Cross-Coupling with 2-Bromo-3,3,3-trifluoroprop-1-ene

Reaction Description

- The compound can also be synthesized by coupling 1-fluoro-3-ethynylbenzene with 2-bromo-3,3,3-trifluoroprop-1-ene.

- This reaction employs a base such as triethylamine in dry tetrahydrofuran (THF).

- The mixture is stirred at elevated temperature (~50 °C) for 12 hours.

- After cooling, the reaction is quenched, extracted, and purified by flash chromatography.

Advantages

- This method allows direct installation of the trifluoropropynyl group onto the aromatic ring.

- It offers good yields (typically 80-90%) and high purity products.

Typical Reaction Conditions

| Parameter | Condition/Value |

|---|---|

| Starting materials | 1-fluoro-3-ethynylbenzene, 2-bromo-3,3,3-trifluoroprop-1-ene |

| Solvent | Dry THF |

| Base | Triethylamine |

| Temperature | 50 °C |

| Reaction time | 12 hours |

| Workup | Saturated NH4Cl quench, Et2O extraction |

| Purification | Flash chromatography (silica gel) |

| Yield | 80-90% |

Electrochemical Trifluoromethylation

Method Summary

- Electrochemical synthesis involves the generation of trifluoromethyl radicals from sodium trifluoromethanesulfinate under constant potential electrolysis.

- The reaction is conducted in solvents like DMSO with supporting electrolytes (e.g., TBAPF6).

- Phenylacetylene derivatives, including fluoro-substituted ones, are converted to trifluoromethylated alkynes.

- This green chemistry approach avoids the use of stoichiometric copper reagents.

Reaction Parameters

| Parameter | Condition/Value |

|---|---|

| Electrodes | Two-electrode system |

| Potential | 4.4 V constant potential |

| Solvent | DMSO |

| Supporting electrolyte | TBAPF6 |

| Substrate | 1-fluoro-3-ethynylbenzene |

| Trifluoromethyl source | Sodium trifluoromethanesulfinate |

| Reaction scale | Up to gram scale |

| Yield | ~74% |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Copper-mediated trifluoromethylation | CuCF3 (from fluoroform), TMEDA, Et3N·3HF, DMF, RT, 18 h | 65-85 | Well-established, mild conditions |

| Cross-coupling with 2-bromo-3,3,3-trifluoroprop-1-ene | 1-fluoro-3-ethynylbenzene, Et3N, THF, 50 °C, 12 h | 80-90 | Direct installation, high yield |

| Electrochemical trifluoromethylation | Sodium trifluoromethanesulfinate, DMSO, TBAPF6, 4.4 V | ~74 | Green chemistry, scalable |

Research Discoveries and Insights

- The copper-mediated trifluoromethylation method benefits from the high reactivity of fluoroform-derived CuCF3 complexes, which are stable and effective trifluoromethylating agents under mild conditions, as demonstrated by Zanardi et al. and Grushin et al..

- The cross-coupling approach using 2-bromo-3,3,3-trifluoroprop-1-ene provides a versatile route to trifluoromethylated enynes and alkynes with excellent functional group tolerance and high yields, as reported by Trost et al..

- Electrochemical methods offer a sustainable alternative to traditional metal-mediated processes, allowing trifluoromethylation without stoichiometric metal waste, with good yields on gram scale, as shown in recent studies by the Royal Society of Chemistry.

- Characterization of products consistently relies on ^19F NMR spectroscopy, which provides definitive evidence of trifluoromethyl incorporation, with characteristic chemical shifts near -49 ppm for CF3 groups attached to alkynes.

Chemical Reactions Analysis

1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Fluoro-3-(trifluoroprop-1-yn-1-yl)benzene | C₉H₄F₄ | 188.1 | Not explicitly listed | 1-F, 3-(CF₃-C≡C-) |

| (3,3,3-Trifluoroprop-1-yn-1-yl)benzene | C₉H₅F₃ | 170.13 | 772-62-3 | Benzene with 3-(CF₃-C≡C-) |

| 1-Fluoro-3-(trifluoromethyl)benzene | C₇H₄F₄ | 164.10 | 401-80-9 | 1-F, 3-(CF₃) |

| 1-Fluoro-3-(iodoethynyl)benzene | C₈H₄FI | 246.02 | Not provided | 1-F, 3-(I-C≡C-) |

| 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | C₁₅H₂₁F | 220.32 | 138679-81-9 | 1-F, 3-(cyclohexyl) |

Key Observations :

- Electron-withdrawing effects : The trifluoropropynyl group (-C≡C-CF₃) in the target compound exerts stronger electron withdrawal than trifluoromethyl (-CF₃) due to the electron-deficient triple bond. This enhances the deactivation of the aromatic ring compared to 1-fluoro-3-(trifluoromethyl)benzene .

- Steric profile : The linear geometry of the trifluoropropynyl group minimizes steric hindrance compared to bulkier substituents like cyclohexyl () .

- Reactivity : The iodine in 1-fluoro-3-(iodoethynyl)benzene () offers a reactive handle for further functionalization, unlike the stable CF₃ group in the target compound .

Physical and Chemical Properties

- Boiling points: Limited data are available, but trifluoropropynyl-substituted aromatics (e.g., (3,3,3-Trifluoroprop-1-yn-1-yl)benzene, ) are typically volatile liquids due to low molecular weight and rigidity from the triple bond. The target compound likely has a higher boiling point than 1-fluoro-3-(trifluoromethyl)benzene (164.1 g/mol) due to increased molecular weight .

- Solubility : Fluorinated compounds are generally hydrophobic. The trifluoropropynyl group enhances lipophilicity, making the target compound less polar than analogs with hydroxyl or amine substituents.

Biological Activity

1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene is a fluorinated organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorine atom and a trifluoroprop-1-ynyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, materials science, and organic synthesis.

The molecular formula of 1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene is , with a molar mass of approximately 188.12 g/mol. The presence of both the fluorine atom and the highly substituted alkyne group contributes to its distinct chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H4F4 |

| Molar Mass | 188.12 g/mol |

| CAS Number | 943-71-5 |

| Boiling Point | 141-142 °C |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-Fluoro-3-(trifluoroprop-1-YN-1-YL)benzene exhibit significant antimicrobial activity. For example, derivatives of trifluoropropynylbenzene have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth . This suggests that the trifluoropropynyl group may enhance the compound's ability to penetrate bacterial membranes or disrupt cellular processes.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of fluorinated compounds. A study highlighted that derivatives containing similar structural motifs can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases . The incorporation of fluorine atoms is known to affect the lipophilicity and metabolic stability of compounds, which may enhance their efficacy in biological systems.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of trifluoropropynylbenzene and evaluated their biological activities. The results demonstrated that specific substitutions on the benzene ring significantly influenced their antimicrobial and anti-inflammatory activities, indicating a structure-activity relationship (SAR) that could guide future drug design .

- Mechanistic Studies : Mechanistic investigations revealed that these compounds could inhibit certain enzymes involved in inflammatory responses, providing insights into their potential as anti-inflammatory agents. This was particularly noted in studies involving cyclooxygenase (COX) inhibition, where fluorinated compounds showed enhanced binding affinity compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.